Single-Crystal Hole Mobility: Hexacene (4.28 cm² V⁻¹ s⁻¹) vs. Pentacene (1.4 cm² V⁻¹ s⁻¹) vs. Tetracene (0.4 cm² V⁻¹ s⁻¹)
Hexacene single crystals fabricated via physical vapor transport (PVT) and incorporated into organic field-effect transistors (OFETs) across gold electrodes on SiO₂ substrates demonstrate a hole mobility of 4.28 cm² V⁻¹ s⁻¹. This represents a 206% increase over pentacene single crystals (1.4 cm² V⁻¹ s⁻¹) and more than a tenfold increase over tetracene (0.4 cm² V⁻¹ s⁻¹) measured under comparable device geometries [1]. The hexacene OFET device also achieved an on/off current ratio of 1 × 10⁵ and a threshold voltage of 37 V [2]. This mobility hierarchy correlates with the increasing number of fused benzene rings—anthracene (0.02 cm² V⁻¹ s⁻¹) < tetracene (0.4 cm² V⁻¹ s⁻¹) < pentacene (1.4 cm² V⁻¹ s⁻¹) < hexacene (4.28 cm² V⁻¹ s⁻¹)—establishing a clear structure-property relationship that guides material selection [3].
| Evidence Dimension | Hole mobility in single-crystal organic field-effect transistors |
|---|---|
| Target Compound Data | 4.28 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | Pentacene: 1.4 cm² V⁻¹ s⁻¹; Tetracene: 0.4 cm² V⁻¹ s⁻¹; Anthracene: 0.02 cm² V⁻¹ s⁻¹ |
| Quantified Difference | Hexacene mobility is 3.1× pentacene, 10.7× tetracene, and 214× anthracene |
| Conditions | Single-crystal OFET; gold electrodes on SiO₂ substrate; physical vapor transport (PVT) crystal growth |
Why This Matters
For procurement decisions, a 3× mobility advantage translates directly to higher switching speed and current-carrying capacity in OFET devices, enabling applications that pentacene cannot adequately serve.
- [1] Watanabe, M. et al. Hexacene derivative, method for forming hexacene crystal, and organic semiconductor device. US Patent 9,059,408 B2 (2015). Background section: mobility hierarchy anthracene (0.02) < tetracene (0.4) < pentacene (1.4) < hexacene (4.28). View Source
- [2] Watanabe, M. et al. Hexacene derivative, method for forming hexacene crystal, and organic semiconductor device. US Patent 9,059,408 B2 (2015). Claims: hole mobility 4.28 cm² V⁻¹ s⁻¹, on/off ratio 1×10⁵, threshold voltage 37 V. View Source
- [3] Watanabe, M. et al. US Patent Application 20140124740 (2014). Background section: mobility hierarchy across acene series. View Source
